1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds. This compound features a bicyclic structure containing nitrogen, which contributes to its unique properties and potential applications in various scientific fields. The compound's molecular formula is with a molar mass of approximately 209.72 g/mol.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and patents. Its structural features make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic effects.
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride is classified as an organic compound and specifically as a bicyclic amine. It is also categorized under azabicyclo compounds due to the presence of a nitrogen atom within its bicyclic framework.
The synthesis of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves several key steps:
The molecular structure of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride can be represented by its molecular formula . The structure includes:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆ClN |
Molar Mass | 209.72 g/mol |
IUPAC Name | 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI | InChI=1S/C12H16ClN |
Canonical SMILES | CC(C)C1CC2CC(C2)N(C1)C=C(C=C2)Cl |
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride is primarily related to its interaction with neurotransmitter systems:
The physical properties of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride include:
Key chemical properties include:
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane hydrochloride has several notable applications in scientific research:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7